molecular formula C18H19FN6O2S B6542658 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(4-fluorobenzenesulfonyl)piperazine CAS No. 1040641-10-8

1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(4-fluorobenzenesulfonyl)piperazine

Cat. No.: B6542658
CAS No.: 1040641-10-8
M. Wt: 402.4 g/mol
InChI Key: ZGEWVORZFJQIRZ-UHFFFAOYSA-N
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Description

1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(4-fluorobenzenesulfonyl)piperazine is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a triazolo[4,3-b]pyridazine core, which is a heterocyclic aromatic structure, and a piperazine moiety, which is a six-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core. One common approach is the cyclocondensation of appropriate precursors, such as hydrazines and 1,3-dicarbonyl compounds, under acidic or basic conditions. The cyclopropyl group can be introduced through subsequent reactions involving cyclopropane derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols in the presence of a suitable leaving group.

Major Products Formed:

  • Oxidation: Formation of corresponding carbonyl compounds or carboxylic acids.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antitumor properties.

  • Medicine: Research has explored its use as a potential therapeutic agent for various diseases.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects in biological systems. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • Triazolo[4,3-b]pyridazine derivatives

  • Piperazine-based compounds

  • Other heterocyclic aromatic compounds

Properties

IUPAC Name

3-cyclopropyl-6-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O2S/c19-14-3-5-15(6-4-14)28(26,27)24-11-9-23(10-12-24)17-8-7-16-20-21-18(13-1-2-13)25(16)22-17/h3-8,13H,1-2,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEWVORZFJQIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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